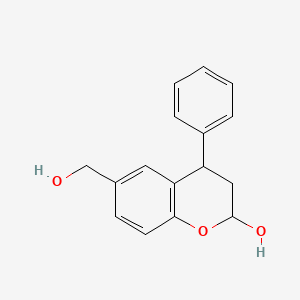

6-(Hydroxymethyl)-4-phenylchroman-2-ol

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

6-(hydroxymethyl)-4-phenyl-3,4-dihydro-2H-chromen-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c17-10-11-6-7-15-14(8-11)13(9-16(18)19-15)12-4-2-1-3-5-12/h1-8,13,16-18H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRPFJHGJDRIHLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C(C=CC(=C2)CO)OC1O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201195218 |

Source

|

| Record name | 3,4-Dihydro-2-hydroxy-4-phenyl-2H-1-benzopyran-6-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201195218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959624-24-9 |

Source

|

| Record name | 3,4-Dihydro-2-hydroxy-4-phenyl-2H-1-benzopyran-6-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=959624-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Hydroxymethyl)-4-phenyl-3,4-dihydro-2H-chromen-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0959624249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dihydro-2-hydroxy-4-phenyl-2H-1-benzopyran-6-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201195218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(hydroxymethyl)-4-phenyl-3,4-dihydro-2H-chromen-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.875 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-(Hydroxymethyl)-4-phenylchroman-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 6-(Hydroxymethyl)-4-phenylchroman-2-ol, a key intermediate in the preparation of various pharmacologically active compounds, including the antimuscarinic agent Fesoterodine (B1237170).[1] This document details the synthetic pathway, experimental protocols, and relevant chemical data, tailored for an audience in chemical research and drug development.

Introduction

This compound, also known as "(2-hydroxy-4-phenyl-3,4-dihydro-2H-chromen-6-yl)methanol" or "feso chromenyl," is a crucial building block in medicinal chemistry. Its chromanol structure, featuring a phenyl group at the 4-position and a hydroxymethyl substituent at the 6-position, makes it a versatile precursor for the synthesis of complex molecules. The primary application of this intermediate is in the industrial production of Fesoterodine, a medication used to treat overactive bladder.[2] The synthesis of this molecule has been optimized to improve yields and facilitate industrial-scale production.[3]

Synthetic Pathway

The most common and industrially viable synthesis of this compound commences with the protection of the commercially available starting material, 4-hydroxymethylphenol. This is followed by a key cyclization reaction with trans-cinnamaldehyde and subsequent deprotection to yield the final product. The overall synthetic scheme is a multi-step process designed for efficiency and scalability.

A general overview of the synthetic workflow is presented below:

Caption: Synthetic workflow for this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for each major step in the synthesis of this compound.

Step 1: Protection of 4-Hydroxymethylphenol

This initial step involves the protection of both the phenolic and benzylic hydroxyl groups of 4-hydroxymethylphenol using a silylating agent to prevent unwanted side reactions in the subsequent steps.

Reaction:

4-Hydroxymethylphenol + tert-Butyldimethylsilyl chloride → 4-((tert-Butyldimethylsilyloxy)methyl)phenyl tert-butyldimethylsilyl ether

Procedure:

To a cooled (0 °C) solution of 4-hydroxymethylphenol (12 g) in dichloromethane (B109758) (180 ml), imidazole (B134444) (14 g) is added. A solution of tert-butyldimethylsilyl chloride (32 g) in dichloromethane (30 ml) is then added dropwise over approximately one hour.[3] The reaction mixture is stirred and allowed to warm to room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is isolated and purified.

Step 2: Selective Deprotection of the Phenolic Silyl (B83357) Ether

A selective deprotection is carried out to free the phenolic hydroxyl group, which is necessary for the subsequent cyclization reaction, while the benzylic hydroxyl remains protected.

Reaction:

4-((tert-Butyldimethylsilyloxy)methyl)phenyl tert-butyldimethylsilyl ether → (4-((tert-Butyldimethylsilyloxy)methyl)phenol)

This selective deprotection is a critical step to ensure the desired regioselectivity in the following reaction. The reaction conditions are carefully controlled to favor the cleavage of the phenolic silyl ether over the benzylic silyl ether.

Step 3: Synthesis of the Chroman Ring

The mono-protected intermediate is reacted with trans-cinnamaldehyde and morpholine in a variation of the Jurd reaction to form the chroman ring structure.[4]

Reaction:

(4-((tert-Butyldimethylsilyloxy)methyl)phenol) + trans-Cinnamaldehyde + Morpholine → 4-((3,4-Dihydro-2-morpholino-4-phenyl-2H-chromen-6-yl)methoxy) (tert-butyl)dimethylsilane

Procedure:

In a flask, 4-trimethylsilyloxymethyl-phenol (B8499549) (8.5 g) is dissolved in toluene (B28343) (100 ml), and morpholine (9.4 g) is added. The mixture is heated to 100°C. At this temperature, trans-cinnamaldehyde (7.1 g) is added. The reaction is maintained at 100°C for 13 hours and then the temperature is raised to 110°C.[4] The reaction progress is monitored by TLC.

Step 4: Hydrolysis and Deprotection to Yield the Final Product

The final step involves the hydrolysis of the aminobenzopyran intermediate and the removal of the silyl protecting group to afford this compound.

Reaction:

4-((3,4-Dihydro-2-morpholino-4-phenyl-2H-chromen-6-yl)methoxy)(tert-butyl)dimethylsilane → this compound

This transformation is typically achieved by acidic workup of the reaction mixture from the previous step. The crude product is then purified by column chromatography or recrystallization to yield the final product as a solid. A yield of over 60% for the final product has been reported for this improved process.[4]

Quantitative Data

The following table summarizes the key quantitative data for the starting materials and the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| 4-Hydroxymethylphenol | C₇H₈O₂ | 124.14 | Solid |

| trans-Cinnamaldehyde | C₉H₈O | 132.16 | Liquid |

| Morpholine | C₄H₉NO | 87.12 | Liquid |

| This compound | C₁₆H₁₆O₃ | 256.30 | Solid |

Characterization data for the analogous compound, 6-Methyl-4-phenylchroman-2-ol, is available and can serve as a reference for spectroscopic analysis.[3]

Biological Context and Signaling Pathway

This compound is a direct precursor to the active metabolite of Fesoterodine, 5-hydroxymethyl tolterodine (B1663597) (5-HMT).[5] Fesoterodine is a competitive muscarinic receptor antagonist.[6] The active metabolite, 5-HMT, blocks muscarinic receptors in the bladder, leading to relaxation of the detrusor muscle. This action increases bladder capacity and reduces the urgency and frequency of urination, thereby alleviating the symptoms of overactive bladder.[2][7]

The mechanism of action of Fesoterodine's active metabolite can be visualized as follows:

Caption: Mechanism of action of Fesoterodine's active metabolite.

Conclusion

The synthesis of this compound presented in this guide outlines an efficient and industrially applicable route. The use of protecting groups and a modified Jurd reaction allows for good yields of this valuable intermediate. Understanding the synthesis and biological context of this molecule is essential for researchers and professionals involved in the development of new therapeutics targeting the muscarinic acetylcholine receptors and other related pathways. Further research into the biological activities of this and similar chromanol derivatives may unveil new therapeutic opportunities.

References

- 1. researchgate.net [researchgate.net]

- 2. Fesoterodine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. ES2522549T3 - Process for the preparation of 2-hydroxy-4-phenyl-3,4-dihydro-2H-chromen-6-yl-methanol and (R) -feso-deacyl - Google Patents [patents.google.com]

- 4. US8946456B2 - Process for the preparation of 2-hydroxy-4-phenyl-3,4-dihydro-2H-chromen-6-yl-methanol and (R)-feso-deacyl - Google Patents [patents.google.com]

- 5. The design and development of fesoterodine as a prodrug of 5-hydroxymethyl tolterodine (5-HMT), the active metabolite of tolterodine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fesoterodine Fumarate | C30H41NO7 | CID 9849808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Fesoterodine | C26H37NO3 | CID 6918558 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-(Hydroxymethyl)-4-phenylchroman-2-ol: A Key Intermediate in Fesoterodine Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Hydroxymethyl)-4-phenylchroman-2-ol, also known by its IUPAC name (2-Hydroxy-4-phenyl-3,4-dihydro-2H-chromen-6-yl)methanol, is a crucial drug intermediate in the synthesis of various active pharmaceutical ingredients.[1] Its primary significance lies in its role as a precursor to Fesoterodine (B1237170), a competitive muscarinic receptor antagonist used for the treatment of overactive bladder. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and biological relevance of this pivotal compound.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₆O₃ | ChemicalBook[2] |

| Molecular Weight | 256.3 g/mol | ChemicalBook[2] |

| Appearance | Light yellow to brown solid | ChemicalBook[2] |

| Boiling Point (Predicted) | 438.7 ± 45.0 °C | ChemicalBook[2] |

| Density (Predicted) | 1.266 ± 0.06 g/cm³ | ChemicalBook[2] |

| pKa (Predicted) | 12.49 ± 0.40 | ChemicalBook[2] |

| Storage Temperature | 2-8°C | ChemicalBook[2] |

Synthesis of this compound

A key synthetic route to this compound involves the reaction of a protected form of 4-hydroxymethylphenol with trans-cinnamaldehyde. This method has been reported to achieve yields exceeding 60%.

Experimental Protocol: Synthesis of this compound

Materials:

-

trans-Cinnamaldehyde

-

N-methylpiperazine

-

Toluene

-

Hydrochloric acid

-

Diisopropylamine

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 4-(((tert-butyldimethylsilyl)oxy)methyl)phenol and trans-cinnamaldehyde in toluene.

-

Catalysis: Add N-methylpiperazine to the reaction mixture.

-

Reflux: Heat the mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a dilute solution of hydrochloric acid, followed by water.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica (B1680970) gel.

This protocol is a generalized representation based on synthetic strategies for similar compounds and intermediates in the synthesis of Fesoterodine.

Synthesis Workflow

Role in Fesoterodine Synthesis and Metabolism

This compound is a critical intermediate in the multi-step synthesis of Fesoterodine. Fesoterodine itself is a prodrug, meaning it is converted into its active form within the body.

Upon oral administration, Fesoterodine is rapidly and extensively hydrolyzed by non-specific plasma esterases to its primary active metabolite, 5-hydroxymethyl tolterodine.[3][4] This active metabolite is then further metabolized in the liver by cytochrome P450 enzymes, specifically CYP2D6 and CYP3A4, into inactive metabolites.[3][5]

Fesoterodine Metabolism Pathway

Biological Activity

As an intermediate in a synthetic pathway, this compound is not expected to possess significant intrinsic biological activity. Its structure is tailored for chemical conversion into the final drug product. Some sources suggest potential antioxidant activity and effects on smooth muscle relaxation due to its structural class, but comprehensive studies are lacking.[6] The pharmacological effects relevant to its use are embodied in the final product, Fesoterodine, which acts as a muscarinic receptor antagonist.

Conclusion

This compound is a compound of significant interest in medicinal chemistry and drug development, primarily due to its indispensable role in the synthesis of Fesoterodine. While detailed characterization data for this intermediate is sparse in the public domain, its synthetic pathways and ultimate metabolic fate as part of the Fesoterodine prodrug are well-documented. Further research into the specific properties of this intermediate could provide valuable insights for process optimization and the development of novel synthetic routes.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | 959624-24-9 [chemicalbook.com]

- 3. pfizermedical.com [pfizermedical.com]

- 4. Pharmacokinetic profile of fesoterodine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Buy this compound | 959624-24-9 [smolecule.com]

The Biological Potential of the 4-Phenylchroman Scaffold: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-phenylchroman scaffold is a privileged heterocyclic motif that forms the core of a diverse range of biologically active compounds. While the specific molecule 6-(Hydroxymethyl)-4-phenylchroman-2-ol is primarily recognized as a synthetic intermediate, the broader class of 4-phenylchroman derivatives has garnered significant attention in medicinal chemistry due to its wide spectrum of pharmacological activities. These activities include potent anti-inflammatory, anticancer, antiviral, and antioxidant properties. This technical guide provides an in-depth overview of the biological activities associated with the 4-phenylchroman core, presenting quantitative data from representative studies, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows. This document aims to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of this versatile chemical scaffold.

Quantitative Biological Activity Data

The following tables summarize the quantitative biological activities of various 4-phenylchroman derivatives as reported in the scientific literature. These examples highlight the potential of this scaffold in different therapeutic areas.

Table 1: Anti-inflammatory Activity of 4-Phenylchroman Derivatives

| Compound/Derivative | Assay | Cell Line | IC₅₀ (µM) | Reference |

| 2-Phenyl-4H-chromen-4-one derivative | Nitric Oxide (NO) Production | RAW264.7 | Not Specified | [1] |

| 4-Ferrocenyl-3,4-dihydro-2H-benzo[g]chromen-2-one (3h) | Nitric Oxide (NO) Production | RAW264.7 | Potent Inhibition | [2] |

| Novel Chroman Derivatives | TNF-α-induced ICAM-1 expression | Human Endothelial Cells | Not Specified | [3] |

Table 2: Anticancer Activity of 4-Phenylchroman Derivatives

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Pyrazolo[1,5-a]pyrimidine derivative 8b | HepG-2 (Liver Cancer) | 2.36 ± 0.14 | [4] |

| Pyrazolo[1,5-a]pyrimidine derivative 10c | HepG-2 (Liver Cancer) | 1.14 ± 0.063 | [4] |

| 1,4-dihydropyrano[2,3-c]pyrazoles | Colon Cancer Cell Lines | Good Potential | [5] |

Table 3: Antiviral Activity of 4-Phenylchroman Derivatives

| Compound/Derivative | Virus | Cell Line | IC₅₀ (µM) | Reference |

| Bavachin | MERS-CoV | Vero | 2.9 | [6] |

| Bavachinin | MERS-CoV | Vero | 7.9 | [6] |

| Isoginkgetin | SARS-CoV-2 | Vero | 22.81 | [7] |

Table 4: Antioxidant Activity of 4-Hydroxychromene-2-one Derivatives

| Compound/Derivative | Assay | IC₅₀ (µg/mL) | Reference |

| 4-hydroxycoumarin derivative 2b | DPPH Radical Scavenging | Highly Active | [8] |

| 4-hydroxycoumarin derivative 6b | DPPH Radical Scavenging | Highly Active | [8] |

| 4-hydroxycoumarin derivative 2c | DPPH Radical Scavenging | Highly Active | [8] |

| 4-hydroxycoumarin derivative 4c | DPPH Radical Scavenging | Highly Active | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of 4-phenylchroman derivatives.

Anti-inflammatory Activity Assays

Principle: This assay measures the accumulation of nitrite (B80452), a stable product of nitric oxide (NO), in cell culture supernatants. The Griess reagent converts nitrite into a colored azo compound, and the absorbance is measured spectrophotometrically.[1]

Protocol:

-

Seed RAW264.7 macrophage cells in a 96-well plate and incubate until they reach the desired confluence.

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) to induce NO production and incubate for 24 hours.

-

Collect 100 µL of the cell culture supernatant.

-

Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.[1]

-

Incubate for 10-15 minutes at room temperature.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the percentage of NO inhibition compared to the LPS-treated control.

Principle: An enzyme-linked immunosorbent assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in cell culture supernatants.[1]

Protocol:

-

Collect cell culture supernatants after treating cells with the test compound and LPS as described above.

-

Perform the ELISA according to the manufacturer's instructions for the specific TNF-α and IL-6 kits.[1]

-

Briefly, coat a 96-well plate with a capture antibody specific for the cytokine of interest.

-

Add the cell supernatants and standards to the wells.

-

Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Add the substrate and measure the resulting colorimetric change using a microplate reader.

-

Determine the cytokine concentrations from a standard curve.

Anticancer Activity Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

-

Seed cancer cells (e.g., HepG-2, MCF-7) in a 96-well plate and allow them to adhere overnight.[9]

-

Treat the cells with a series of dilutions of the test compound for a specified period (e.g., 24, 48, or 72 hours).[9]

-

Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.[10]

-

Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[10]

-

Measure the absorbance at 570 nm using a microplate reader.[9]

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Antiviral Activity Assay

Principle: This assay evaluates the ability of a compound to protect cells from the destructive effects of a virus.

Protocol:

-

Prepare confluent monolayers of a suitable host cell line (e.g., Vero cells) in 96-well plates.[11]

-

Expose the cells to serial dilutions of the test compound.

-

Infect the cells with the virus of interest. Include uninfected controls and virus-infected controls without the compound.

-

Incubate the plates until a significant cytopathic effect is observed in the virus control wells.[11]

-

Quantify cell viability using a suitable method, such as neutral red staining or the MTT assay.[11]

-

Calculate the 50% effective concentration (EC₅₀) and the 50% cytotoxic concentration (CC₅₀) to determine the selectivity index (SI = CC₅₀/IC₅₀).[12]

Antioxidant Activity Assay

Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is based on the reduction of the stable DPPH radical by an antioxidant. The degree of discoloration from purple to yellow is proportional to the radical scavenging activity of the compound.[13]

Protocol:

-

Prepare a stock solution of DPPH in methanol.[13]

-

In a 96-well plate, add different concentrations of the test compound.

-

Add the DPPH stock solution to all wells except the blank.[13]

-

Incubate the plate in the dark for 30 minutes at room temperature.

-

Measure the absorbance at 517 nm using a microplate reader.[13]

-

Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100.[13]

-

Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH free radicals.[13]

Signaling Pathways and Experimental Workflows

The biological effects of 4-phenylchroman derivatives are often mediated through the modulation of key cellular signaling pathways. The following diagrams, created using the DOT language, illustrate some of these pathways and a general workflow for screening these compounds.

Caption: A general experimental workflow for screening 4-phenylchroman derivatives.

Caption: Inhibition of the NF-κB signaling pathway by 4-phenylchroman derivatives.

Caption: Modulation of the MAPK signaling pathway by 4-phenylchroman derivatives.

The 4-phenylchroman scaffold represents a highly promising starting point for the development of novel therapeutic agents. The diverse biological activities exhibited by its derivatives underscore the potential for this chemical class to address a range of unmet medical needs. While this compound itself may be a synthetic precursor, the data and protocols presented in this guide provide a solid foundation for researchers to explore the rich pharmacology of the 4-phenylchroman core. Further investigation into structure-activity relationships, mechanism of action, and pharmacokinetic properties of novel derivatives is warranted to unlock the full therapeutic potential of this remarkable scaffold.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and in vitro and in vivo anti-inflammatory activity of novel 4-ferrocenylchroman-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Study on the 2‐Phenylchroman‐4‐One Derivatives and their anti‐MERS‐CoV Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antiviral activities of 4H-chromen-4-one scaffold-containing flavonoids against SARS–CoV–2 using computational and in vitro approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]

- 12. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 13. benchchem.com [benchchem.com]

Unraveling the Potential of 6-(Hydroxymethyl)-4-phenylchroman-2-ol: A Technical Guide for Drug Discovery Professionals

Executive Summary

6-(Hydroxymethyl)-4-phenylchroman-2-ol, a notable benzopyran derivative, is primarily recognized in the pharmaceutical landscape as a key intermediate in the synthesis of Fesoterodine, a prominent antimuscarinic agent for the treatment of overactive bladder. While extensive research into its own specific mechanism of action is limited, its structural similarity to a class of compounds with diverse and potent biological activities warrants a thorough examination of its potential pharmacological profile. This technical guide provides a comprehensive overview of this compound, detailing its established role as a synthetic precursor and exploring its potential mechanisms of action based on the well-documented activities of structurally related chroman and chromone (B188151) derivatives. This document is intended for researchers, scientists, and drug development professionals seeking to understand the latent therapeutic possibilities of this molecule.

Introduction: The Chemical Identity and Synthetic Utility of this compound

This compound (CAS No. 959624-24-9) is a heterocyclic organic compound with the chemical formula C₁₆H₁₆O₃.[1] Its structure is characterized by a chroman core, which consists of a benzene (B151609) ring fused to a tetrahydropyran (B127337) ring, substituted with a hydroxymethyl group at the 6-position and a phenyl group at the 4-position.[1]

The principal and well-documented role of this compound is as a crucial intermediate in the industrial synthesis of Fesoterodine.[2] The synthesis of Fesoterodine from this intermediate is a pivotal process in the manufacturing of this widely used therapeutic agent.

Explored Biological Activities and Postulated Mechanisms of Action

Direct pharmacological studies on this compound are not extensively reported in peer-reviewed literature. However, its structural framework as a benzopyran derivative suggests potential for a range of biological activities.[1] The broader class of chroman and chromone derivatives is known to interact with a variety of biological targets, exhibiting activities such as antioxidant, anti-inflammatory, antimicrobial, and antiviral effects.[1][3][4]

Potential Antioxidant Activity

The phenolic moiety within the chroman structure is a common feature in many antioxidant compounds. It is plausible that this compound could act as a free radical scavenger, mitigating oxidative stress in biological systems.[1]

Hypothetical Anti-inflammatory Action

Many chromone derivatives have been shown to exert anti-inflammatory effects through the modulation of key signaling pathways, such as the p38 MAPK and NF-κB pathways. A hypothetical mechanism for this compound could involve the inhibition of pro-inflammatory cytokine production.

Potential as a Muscarinic Receptor Antagonist

Given its structural relationship to Tolterodine and its role as a precursor to Fesoterodine (both muscarinic receptor antagonists), it is conceivable that this compound possesses some affinity for muscarinic receptors.[1] This could result in effects on smooth muscle relaxation.[1]

Quantitative Data from Related Chroman Derivatives

While specific quantitative data for this compound is unavailable, the following table summarizes the activities of other chroman derivatives to provide a contextual framework for potential potency.

| Compound Class | Biological Activity | Target/Assay | Potency (IC₅₀/MIC) | Reference |

| Fluorinated 2-arylchroman-4-ones | Antiviral (Influenza A) | MDCK cell line | IC₅₀ = 6 µM | [5] |

| 2-Phenylchroman-4-one derivatives | Antiviral (MERS-CoV) | Vero cell assay | 2.9 - 10.2 µM | [6][7] |

| Chroman-4-one derivatives | Antimicrobial | Microdilution assay | MIC = 64 - 1024 µg/mL | [8] |

| Khellactone-derived chromans | Platelet Aggregation Inhibitor | PAF-induced aggregation | Moderate Inhibition | [9] |

Proposed Experimental Protocols for Pharmacological Characterization

To elucidate the mechanism of action of this compound, a series of in vitro assays are proposed.

Protocol: In Vitro Anti-inflammatory Activity Assessment

This protocol details a method to assess the potential of the compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Objective: To determine the IC₅₀ of this compound for the inhibition of NO production.

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM (Dulbecco's Modified Eagle Medium)

-

FBS (Fetal Bovine Serum)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

This compound (test compound)

-

Griess Reagent

-

96-well cell culture plates

Methodology:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

-

Stimulation: Following pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include untreated and LPS-only controls.

-

Nitrite Measurement (Griess Assay):

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent to the supernatant.

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-only control. Determine the IC₅₀ value by plotting a dose-response curve.

Conclusion and Future Directions

This compound stands at a crossroads of synthetic chemistry and potential pharmacology. While its role as a Fesoterodine precursor is well-established, its intrinsic biological activities remain largely unexplored. The structural motifs present in the molecule suggest a high probability of discovering novel pharmacological properties, particularly in the realms of antioxidant, anti-inflammatory, and potentially antimuscarinic activities.

Future research should focus on a systematic evaluation of this compound using a battery of in vitro and in vivo assays. The protocols and contextual data provided in this guide offer a foundational framework for such investigations. Elucidating the specific molecular targets and signaling pathways modulated by this compound could unlock its potential as a lead compound for the development of new therapeutic agents.

References

- 1. Pharmacological activities of chromene derivatives: An overview - Amrita Vishwa Vidyapeetham [amrita.edu]

- 2. mdpi.com [mdpi.com]

- 3. ijrar.org [ijrar.org]

- 4. researchgate.net [researchgate.net]

- 5. Fluorinated 2-arylchroman-4-ones and their derivatives: synthesis, structure and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Study on the 2‐Phenylchroman‐4‐One Derivatives and their anti‐MERS‐CoV Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Study on the 2-Phenylchroman-4-One Derivatives and their anti-MERS-CoV Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Effects of chroman derivatives on platelet aggregation induced by some aggregating agents in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic and Synthetic Overview of 6-(Hydroxymethyl)-4-phenylchroman-2-ol

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive searches for specific, experimentally-derived spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) and a detailed, validated synthetic protocol for 6-(Hydroxymethyl)-4-phenylchroman-2-ol (CAS 959624-24-9) did not yield explicit results in the public domain. This guide, therefore, provides a comprehensive overview based on available information for structurally related compounds and general synthetic methodologies for the chroman scaffold. Spectroscopic data for the closely related analogue, 6-Methyl-4-phenylchroman-2-ol, is presented for comparative purposes.

Introduction

This compound is a heterocyclic organic compound belonging to the chroman class. The chroman skeleton is a core structure in a variety of biologically active molecules, including tocopherols (B72186) (Vitamin E) and flavonoids. The presence of a hydroxymethyl group at the 6-position and a phenyl group at the 4-position suggests its potential as a versatile intermediate in the synthesis of more complex pharmaceutical agents. This document aims to provide a foundational understanding of its likely spectroscopic characteristics and a plausible synthetic approach.

Proposed Synthetic Pathway

A feasible synthetic route to this compound can be conceptualized through a multi-step process, starting from a commercially available substituted phenol. The following diagram illustrates a potential synthetic pathway.

An In-depth Technical Guide to 6-(Hydroxymethyl)-4-phenylchroman-2-ol Derivatives and Analogues for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The chroman scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, 6-(hydroxymethyl)-4-phenylchroman-2-ol and its analogues are emerging as a promising class of compounds with significant therapeutic potential, particularly in oncology. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of these derivatives. Quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, critical signaling pathways and experimental workflows are visualized using Graphviz DOT language to facilitate a deeper understanding of their pharmacological implications.

Introduction

Chroman derivatives are a significant class of heterocyclic compounds widely distributed in nature and are known to exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antioxidant properties. The 4-phenylchroman-2-ol core, in particular, has garnered attention due to its structural similarity to other bioactive molecules. The introduction of a hydroxymethyl group at the 6-position can significantly influence the compound's polarity, solubility, and interaction with biological targets, making this compound a key intermediate for the synthesis of various active compounds[1]. This guide will delve into the synthetic strategies, quantitative biological data, and mechanistic insights of this compound and its analogues, with a focus on their potential as anticancer agents.

Synthesis of this compound Derivatives

Proposed Synthetic Pathway

A potential synthetic route could involve the Pechmann condensation of a substituted phenol (B47542) with a β-ketoester to form a coumarin (B35378), followed by a series of transformations including reduction and cyclization. An alternative approach could be a multi-step synthesis starting from 4-hydroxybenzyl alcohol.

Experimental Protocol: Synthesis of 4-Substituted Chroman-2-ol

This protocol is an adapted method based on the synthesis of similar chroman structures[3].

Materials:

-

Substituted phenol (e.g., 4-bromo-2-(hydroxymethyl)phenol)

-

Lewis acid catalyst (e.g., BF₃·OEt₂)

-

Anhydrous solvent (e.g., Dichloromethane)

-

Sodium borohydride (B1222165) (for reduction step)

-

Standard workup reagents (e.g., saturated aqueous NaHCO₃, brine, anhydrous MgSO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of the substituted phenol (1 equivalent) in anhydrous dichloromethane (B109758) under an inert atmosphere, add the Lewis acid catalyst (1.2 equivalents) at 0 °C.

-

Addition of Aldehyde: Add a solution of cinnamaldehyde (1.1 equivalents) in anhydrous dichloromethane dropwise to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to obtain the intermediate chroman-4-one.

-

Reduction: Dissolve the purified chroman-4-one in methanol (B129727) and cool to 0 °C. Add sodium borohydride (1.5 equivalents) portion-wise.

-

Final Work-up and Purification: After the reaction is complete (monitored by TLC), neutralize the mixture with dilute HCl and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate. Purify the final product, this compound, by column chromatography.

Biological Activities and Quantitative Data

Derivatives of the 4-phenylchroman scaffold have demonstrated significant potential as anticancer agents. While specific IC50 values for this compound are not extensively reported, data from closely related analogues provide valuable insights into their potential potency and selectivity.

Anticancer Activity

The cytotoxic effects of various chroman and coumarin derivatives have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a compound's potency.

| Compound/Analogue | Cancer Cell Line | IC50 (µM) | Reference |

| 6,8-dibromo-2-pentylchroman-4-one | SIRT2 Inhibition | 1.5 | [4] |

| 4-Phenylquinolin-2(1H)-one derivative (12e) | HL-60 | Sub-micromolar | [5] |

| 4-Phenylquinolin-2(1H)-one derivative (12e) | H460 | Sub-micromolar | [5] |

| Hydroxylated Biphenyl Compound 11 | Melanoma | 1.7 ± 0.5 | [6] |

| Hydroxylated Biphenyl Compound 12 | Melanoma | 2.0 ± 0.7 | [6] |

Table 1: Comparative anticancer activity of 4-phenylchroman analogues and related compounds.

Mechanism of Action: Signaling Pathways

The anticancer activity of chroman derivatives is often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis. The PI3K/Akt/mTOR and apoptosis pathways are prominent targets.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention[7][8][9]. Natural and synthetic chroman and coumarin derivatives have been shown to inhibit this pathway at various nodes[4].

Caption: PI3K/Akt signaling pathway and points of inhibition by chroman derivatives.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. Cancer cells often evade apoptosis, leading to uncontrolled proliferation. Many anticancer agents, including chroman derivatives, exert their therapeutic effect by inducing apoptosis[10][11][12]. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Caption: Intrinsic apoptosis pathway induced by chroman derivatives.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of this compound derivatives, a series of in vitro assays are essential.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Experimental Protocol: MTT Assay

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HCT116)

-

96-well plates

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound derivatives (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay

Materials:

-

Cancer cell lines

-

6-well plates

-

Test compounds

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their respective IC50 concentrations for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour.

-

Data Interpretation: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Experimental and Research Workflow

A systematic workflow is crucial for the efficient evaluation of novel compounds.

Caption: General workflow for the development of novel anticancer agents.

Conclusion

This compound derivatives represent a promising scaffold for the development of novel anticancer therapeutics. Their potential to modulate critical signaling pathways such as the PI3K/Akt/mTOR cascade and to induce apoptosis in cancer cells warrants further investigation. The synthetic strategies, quantitative biological data, and detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of drug discovery and development. Future work should focus on the synthesis of a broader range of analogues to establish clear structure-activity relationships and on in vivo studies to validate their therapeutic efficacy.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. US8946456B2 - Process for the preparation of 2-hydroxy-4-phenyl-3,4-dihydro-2H-chromen-6-yl-methanol and (R)-feso-deacyl - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells [mdpi.com]

- 6. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. 4-NQO induces apoptosis via p53-dependent mitochondrial signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of 4′,7-Diacetoxyapigenin and Its Apoptotic Induction in Human Hep G2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benthamscience.com [benthamscience.com]

- 12. mdpi.com [mdpi.com]

6-(Hydroxymethyl)-4-phenylchroman-2-ol: A Comprehensive Technical Guide for Drug Development Professionals

An In-depth Overview of a Key Pharmaceutical Intermediate

This technical guide provides a detailed exploration of 6-(hydroxymethyl)-4-phenylchroman-2-ol, a heterocyclic compound of significant interest as a drug intermediate. Its structural similarity to intermediates used in the synthesis of established pharmaceuticals, such as Fesoterodine and Tolterodine, underscores its potential in the development of novel therapeutics, particularly those targeting muscarinic receptors. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on its synthesis, properties, and the biological context of its potential applications.

Chemical Properties and Data

While specific experimental data for this compound is limited in publicly available literature, data for structurally related compounds provides valuable insights. The core 4-phenylchroman-2-ol scaffold is a key feature in several biologically active molecules.

Table 1: Physicochemical Data of this compound and Related Compounds

| Property | This compound | 6-Methyl-4-phenylchroman-2-ol | 6-Methyl-4-phenylchroman-2-one |

| CAS Number | 959624-24-9[1] | 209747-04-6[2][3][4] | 40546-94-9[5] |

| Molecular Formula | C₁₆H₁₆O₃[6] | C₁₆H₁₆O₂[2][3] | C₁₆H₁₄O₂[5] |

| Molecular Weight | 272.30 g/mol (Calculated) | 240.30 g/mol [2][3] | 238.28 g/mol [5] |

| Appearance | - | Off-White Solid | - |

| Storage | Sealed in dry, 2-8°C[6] | 2-8°C Refrigerator | - |

Note: Data for this compound is limited. Data for related compounds are provided for comparison.

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through a hetero-Diels-Alder reaction, a common method for constructing the chroman ring system. A plausible synthetic route involves the reaction of 4-(hydroxymethyl)phenol with trans-cinnamaldehyde. The following protocol is adapted from a similar synthesis of a key intermediate for Fesoterodine, (2-hydroxy-4-phenyl-3,4-dihydro-2H-chromen-6-yl)methanol[7][8].

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via a hetero-Diels-Alder reaction between 4-(hydroxymethyl)phenol and trans-cinnamaldehyde.

Materials:

-

4-(Hydroxymethyl)phenol

-

trans-Cinnamaldehyde

-

Anhydrous Toluene

-

Hydrochloric acid (1 M)

-

Ethyl acetate (B1210297)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-(hydroxymethyl)phenol (1.0 eq) in anhydrous toluene.

-

Addition of Reagents: To the solution, add morpholine (1.1 eq). Heat the mixture to 100°C.

-

Aldehyde Addition: Slowly add trans-cinnamaldehyde (1.05 eq) to the heated reaction mixture.

-

Reaction Monitoring: Maintain the reaction at 100-110°C and monitor the progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).

-

Work-up: Upon completion of the reaction, cool the mixture to room temperature. Add 1 M hydrochloric acid and transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure this compound.

Workflow Diagram:

Role as a Drug Intermediate and Associated Signaling Pathways

The 4-phenylchroman-2-ol scaffold is a key structural motif in antagonists of muscarinic acetylcholine (B1216132) receptors. Drugs like Fesoterodine and Tolterodine, which are used to treat overactive bladder, are synthesized from intermediates structurally analogous to this compound. These drugs act by blocking the effects of acetylcholine on muscarinic receptors, particularly the M2 and M3 subtypes, in the bladder smooth muscle.

Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate diverse physiological effects. The M3 receptor, upon activation by acetylcholine, couples to Gq protein, initiating a signaling cascade that leads to smooth muscle contraction. In contrast, the M2 receptor couples to Gi protein, which inhibits adenylyl cyclase and modulates ion channel activity.

Muscarinic M3 Receptor Signaling Pathway (Gq-coupled)

Activation of the M3 receptor by acetylcholine leads to the activation of a Gq protein. The α-subunit of the Gq protein activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, causing the release of intracellular calcium (Ca²⁺). The increased cytosolic Ca²⁺, along with DAG, activates protein kinase C (PKC), ultimately leading to the phosphorylation of proteins that regulate smooth muscle contraction.

Muscarinic M2 Receptor Signaling Pathway (Gi-coupled)

The activation of the M2 receptor by acetylcholine leads to the activation of an inhibitory G-protein (Gi). The α-subunit of the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP leads to decreased activity of protein kinase A (PKA). The βγ-subunits of the Gi protein can also directly modulate the activity of ion channels, such as opening potassium channels, which leads to hyperpolarization and reduced excitability of the cell.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 6-Methyl-4-phenyl-2-chromanol | C16H16O2 | CID 11230196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [precision.fda.gov]

- 4. [6-Methyl-4-phenylchromanol (25 mg) (6-Methyl-4-phenylchroman-2-ol)] - CAS [209747-04-6] [store.usp.org]

- 5. 6-Methyl-4-phenyl-3,4-dihydrochromen-2-one | C16H14O2 | CID 3791643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. achmem.com [achmem.com]

- 7. US8946456B2 - Process for the preparation of 2-hydroxy-4-phenyl-3,4-dihydro-2H-chromen-6-yl-methanol and (R)-feso-deacyl - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

Enantioselective Synthesis of 4-Phenylchroman-2-ols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core strategies and methodologies for the enantioselective synthesis of 4-phenylchroman-2-ols. This class of compounds is of significant interest in medicinal chemistry and drug development due to the prevalence of the chroman scaffold in a wide array of biologically active natural products and synthetic molecules. The control of stereochemistry at the C4 position is crucial for elucidating structure-activity relationships and for the development of potent and selective therapeutic agents.

Introduction to Synthetic Challenges and Strategies

The primary challenge in the synthesis of enantiomerically enriched 4-phenylchroman-2-ols lies in the stereoselective construction of the C4 stereocenter. The hemiacetal (or lactol) functionality at the C2 position introduces further considerations regarding stability and reactivity. The main strategies to achieve enantioselectivity involve asymmetric catalysis, utilizing either chiral metal complexes or organocatalysts.

The most logical and convergent approaches to the 4-phenylchroman-2-ol scaffold can be broadly categorized into two main pathways:

-

Asymmetric Conjugate Addition to a Chromone (B188151) Core: This strategy involves the enantioselective addition of a phenyl nucleophile to a chromone precursor. The resulting enolate can then be trapped and the carbonyl group at C4 subsequently reduced to afford the desired chroman-4-ol, which is a constitutional isomer of the target 2-ol. Further synthetic manipulation would be required to achieve the target structure. A more direct approach, though less reported, would involve a reaction that directly yields the 4-phenylchroman-4-one, which can then be stereoselectively reduced.

-

Intramolecular Cyclization of a Chiral Precursor: This approach relies on the stereoselective synthesis of an open-chain precursor containing the necessary phenyl and phenol (B47542) moieties. Subsequent intramolecular cyclization, often an oxa-Michael addition, forges the chroman ring and establishes the stereochemistry at C4. The resulting cyclic product can then be converted to the target 4-phenylchroman-2-ol.

Below, we delve into the specifics of these strategies, presenting quantitative data from analogous systems and detailed experimental protocols.

Organocatalytic Approach: Intramolecular Oxa-Michael Addition

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of heterocyclic compounds, offering mild reaction conditions and avoiding the use of often toxic and expensive heavy metals. A plausible organocatalytic route to 4-phenylchroman-2-ols involves the intramolecular oxa-Michael addition of a phenol to an α,β-unsaturated aldehyde or ketone.

A representative synthetic pathway is depicted below. The key step is the organocatalyst-mediated cyclization of a 2'-hydroxychalcone (B22705) analog. While the direct synthesis of 4-phenylchroman-2-ols via this method is not extensively documented, the synthesis of the closely related flavanones (2-phenylchroman-4-ones) is well-established and provides a strong foundation for this approach. The resulting flavanone (B1672756) can then be subjected to stereoselective reduction of the C4-carbonyl and subsequent tautomerization to the desired lactol.

Caption: Organocatalytic route to 4-phenylchroman-2-ols.

Quantitative Data for Analogous Organocatalytic Flavanone Synthesis

The following table summarizes representative data for the enantioselective synthesis of flavanones using organocatalysis, which serves as a proxy for the key cyclization step in the proposed synthesis of 4-phenylchroman-2-ols.

| Catalyst | Substrate | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |

| Quinine-derived thiourea | 2'-hydroxychalcone | Toluene (B28343) | 25 | 24 | 95 | 94 | [1] |

| Bifunctional thiourea | Substituted 2'-hydroxychalcone | CH2Cl2 | -20 | 48 | 88 | 92 | [2] |

| Quinidine catalyst | 2'-hydroxychalcone | Toluene | 0 | 72 | 92 | 91 | [2] |

Experimental Protocol: Organocatalytic Synthesis of a Flavanone (Model Reaction)

This protocol is adapted from established procedures for the enantioselective synthesis of flavanones and can be considered a starting point for the synthesis of the 4-phenylchroman-4-one precursor.

Materials:

-

2'-Hydroxychalcone derivative (1.0 equiv)

-

Chiral quinine-derived thiourea catalyst (0.1 equiv)

-

Toluene (anhydrous)

-

Argon or Nitrogen atmosphere

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the 2'-hydroxychalcone derivative (e.g., 0.5 mmol) and the chiral thiourea catalyst (0.05 mmol).

-

Add anhydrous toluene (5 mL) and stir the mixture at room temperature (25 °C).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion (typically 24-48 hours), concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford the enantiomerically enriched flavanone.

-

Determine the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC).

Metal-Catalyzed Approach: Asymmetric Conjugate Addition

Transition metal catalysis offers a powerful alternative for the enantioselective synthesis of 4-phenylchroman derivatives. A key strategy involves the asymmetric 1,4-conjugate addition of an arylboronic acid to a chromone substrate, catalyzed by a chiral rhodium or palladium complex. This reaction directly establishes the C4 stereocenter with high enantioselectivity. The resulting enolate can be protonated to yield the 4-phenylchroman-4-one, which can then be further manipulated as described previously.

Caption: Metal-catalyzed route to 4-phenylchroman-2-ols.

Quantitative Data for Analogous Metal-Catalyzed Flavanone Synthesis

The following table presents data for the rhodium-catalyzed asymmetric conjugate addition of arylboronic acids to chromones, a key step in the proposed metal-catalyzed synthesis.

| Metal/Ligand | Arylboronic Acid | Solvent | Base | Temp (°C) | Yield (%) | ee (%) | Reference |

| [Rh(cod)Cl]2 / (S)-BINAP | Phenylboronic acid | Toluene/H2O | K3PO4 | 100 | 95 | 98 | [1] |

| Pd(OAc)2 / Chiral Bis-sulfoxide | Sodium tetraphenylborate | Toluene | - | 60 | 91 | 96 | [2] |

| Rh(acac)(CO)2 / (R)-BINAP | 4-Methoxyphenylboronic acid | Dioxane/H2O | Et3N | 80 | 89 | 97 | [1] |

Experimental Protocol: Rhodium-Catalyzed Asymmetric Conjugate Addition (Model Reaction)

This protocol is based on established methods for the synthesis of flavanones via rhodium-catalyzed conjugate addition and serves as a template for the synthesis of the 4-phenylchroman-4-one intermediate.

Materials:

-

Chromone (1.0 equiv)

-

Phenylboronic acid (1.5 equiv)

-

[Rh(cod)Cl]2 (0.025 equiv)

-

(S)-BINAP (0.05 equiv)

-

Potassium phosphate (B84403) (K3PO4) (2.0 equiv)

-

Toluene/Water (10:1 v/v)

-

Argon or Nitrogen atmosphere

Procedure:

-

In a Schlenk tube under an inert atmosphere, dissolve [Rh(cod)Cl]2 (e.g., 0.0125 mmol) and (S)-BINAP (0.025 mmol) in toluene (2 mL) and stir at room temperature for 30 minutes.

-

To this catalyst solution, add chromone (0.5 mmol), phenylboronic acid (0.75 mmol), and potassium phosphate (1.0 mmol).

-

Add water (0.2 mL) to the mixture.

-

Heat the reaction mixture at 100 °C and monitor its progress by TLC.

-

After completion (typically 12-24 hours), cool the reaction to room temperature and quench with saturated aqueous ammonium (B1175870) chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to yield the enantiomerically enriched flavanone.

-

Determine the enantiomeric excess by chiral HPLC analysis.

Conclusion and Future Outlook

The enantioselective synthesis of 4-phenylchroman-2-ols represents a significant challenge in synthetic organic chemistry, with important implications for drug discovery. While direct synthetic methods are still under development, the strategies outlined in this guide, based on the well-established synthesis of analogous flavanone and chromanone structures, provide a robust framework for achieving this goal. Both organocatalytic intramolecular cyclizations and metal-catalyzed conjugate additions offer promising avenues, with the potential for high enantioselectivity and good yields.

Future research in this area will likely focus on the development of novel catalytic systems that can directly afford 4-phenylchroman-2-ols or their immediate precursors with high efficiency and stereocontrol. The exploration of cascade reactions that can construct the chroman core and install the desired functionalities in a single step is also a highly desirable goal. The methodologies and data presented herein serve as a valuable resource for researchers embarking on the synthesis of this important class of chiral molecules.

References

Organocatalytic Asymmetric Synthesis of Chroman Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chroman derivatives are privileged heterocyclic scaffolds found in a vast array of natural products and pharmacologically active molecules, exhibiting a wide spectrum of biological activities, including antioxidant, anticancer, and anti-inflammatory properties. The stereochemistry of these molecules is often crucial for their biological function, making the development of efficient and highly selective asymmetric syntheses a paramount objective in medicinal chemistry and drug development. In recent years, organocatalysis has emerged as a powerful and sustainable tool for the enantioselective construction of complex molecular architectures, offering a valuable alternative to traditional metal-based catalysis. This technical guide provides a comprehensive overview of the core principles and practical applications of organocatalytic asymmetric synthesis of chroman derivatives, focusing on key catalytic systems, reaction mechanisms, and detailed experimental protocols.

Core Organocatalytic Strategies

The asymmetric synthesis of chromans via organocatalysis predominantly relies on the activation of substrates through the formation of transient, chiral intermediates. Three major classes of organocatalysts have proven particularly effective in this endeavor: chiral amines, bifunctional (thio)ureas and squaramides, and chiral Brønsted acids.

Chiral Amine Catalysis: The Power of Enamine and Iminium Ion Activation

Chiral secondary amines, particularly prolinol derivatives such as (S)-diphenylprolinol silyl (B83357) ether, are highly effective catalysts for the enantioselective synthesis of chromans. These catalysts operate through two primary activation modes: enamine and iminium ion catalysis.

-

Enamine Catalysis: The reaction of an aldehyde with a chiral secondary amine generates a nucleophilic enamine intermediate. This enamine can then undergo a stereoselective reaction, such as a Michael addition to an appropriate acceptor, to form a new carbon-carbon bond.

-

Iminium Ion Catalysis: α,β-Unsaturated aldehydes react with chiral secondary amines to form electrophilic iminium ions. This activation lowers the LUMO of the dienophile, facilitating highly enantioselective cycloaddition reactions.

A prominent example is the tandem oxo-Michael-inverse-electron-demand hetero-Diels-Alder (IED/HDA) reaction between (E)-2-hydroxyaryl-2-oxobut-3-enoate derivatives and enals, catalyzed by (S)-diphenylprolinol trimethylsilyl (B98337) ether. This reaction allows for the divergent synthesis of complex tricyclic chroman derivatives with excellent enantioselectivities.[1]

Bifunctional (Thio)urea and Squaramide Catalysis: Cooperative Activation through Hydrogen Bonding

Bifunctional organocatalysts, which possess both a hydrogen-bond donor moiety (thiourea or squaramide) and a Brønsted base (e.g., a tertiary amine), have emerged as powerful tools for asymmetric synthesis. These catalysts operate through a cooperative mechanism, simultaneously activating both the nucleophile and the electrophile. The thiourea (B124793) or squaramide motif activates the electrophile through hydrogen bonding, while the basic amine moiety deprotonates the nucleophile, increasing its reactivity.

This strategy has been successfully applied to the enantioselective synthesis of highly substituted chromans via oxa-Michael-Michael cascade reactions. For instance, a bifunctional thiourea organocatalyst can effectively catalyze the reaction between a phenol (B47542) derivative and a nitroalkene, leading to the formation of chiral chromans with high enantioselectivities and good diastereoselectivities.[2][3]

Chiral Brønsted Acid Catalysis: Protonation and Ion-Pairing for Stereocontrol

Chiral phosphoric acids (CPAs) are a class of highly effective Brønsted acid organocatalysts. Their mode of action involves the protonation of a substrate to enhance its electrophilicity, while the chiral counterion forms a tight ion pair, effectively shielding one face of the reactive intermediate and directing the approach of the nucleophile.

CPAs have been successfully employed in the asymmetric synthesis of chroman derivatives through various transformations, including cycloadditions and cascade reactions. A notable example is the enantioselective [4+2] cycloaddition of ortho-quinone methides with various dienophiles, catalyzed by a chiral phosphoric acid, to afford a range of structurally diverse chroman derivatives in high yields and enantioselectivities.

Data Presentation: A Comparative Overview of Key Methodologies

The following tables summarize the quantitative data for representative examples of organocatalytic asymmetric chroman syntheses, allowing for a clear comparison of the efficiency and selectivity of different catalytic systems.

Table 1: Chiral Amine Catalyzed Synthesis of Tricyclic Chroman Derivatives [1]

| Entry | Enal (R) | Yield (%) | dr | ee (%) |

| 1 | Cinnamaldehyde | 96 | >30:1 | >99 |

| 2 | 4-Chlorocinnamaldehyde | 95 | >30:1 | >99 |

| 3 | 2-Naphthaldehyde | 92 | >30:1 | 99 |

| 4 | Crotonaldehyde | 85 | 20:1 | 98 |

Reaction Conditions: (E)-2-hydroxyaryl-2-oxobut-3-enoate, enal (1.2 equiv.), (S)-diphenylprolinol trimethylsilyl ether (20 mol%), toluene (B28343), rt, 24 h.

Table 2: Bifunctional Thiourea Catalyzed Oxa-Michael-Michael Cascade Reaction [2][3]

| Entry | R¹ | R² | Yield (%) | dr | ee (%) |

| 1 | H | Ph | 95 | 4:1 | >99 |

| 2 | H | 4-Cl-C₆H₄ | 92 | 5:1 | 99 |

| 3 | Me | Ph | 88 | 3:1 | 98 |

| 4 | OMe | Ph | 90 | 4:1 | >99 |

Reaction Conditions: Salicylaldehyde (B1680747) derivative, nitroalkene (1.2 equiv.), bifunctional thiourea catalyst (10 mol%), toluene, 50 °C, 24 h.

Table 3: Chiral Phosphoric Acid Catalyzed [4+2] Cycloaddition

| Entry | ortho-Quinone Methide Substituent | Dienophile | Yield (%) | dr | ee (%) |

| 1 | H | Ethyl vinyl ether | 92 | >20:1 | 95 |

| 2 | 4-MeO | Cyclopentadiene | 88 | 15:1 | 97 |

| 3 | 4-Cl | Styrene | 95 | >20:1 | 98 |

| 4 | 3,5-di-tert-butyl | N-Phenylmaleimide | 91 | >20:1 | 96 |

Reaction Conditions: ortho-Hydroxybenzyl alcohol, dienophile (2.0 equiv.), chiral phosphoric acid (10 mol%), CH₂Cl₂, -20 °C, 12 h.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, offering a practical resource for researchers looking to implement these synthetic strategies.

Protocol 1: (S)-Diphenylprolinol Trimethylsilyl Ether Catalyzed Synthesis of Tricyclic Chroman Derivatives[1]

Materials:

-

(E)-2-(2-hydroxy-5-nitrophenyl)-1-phenylbut-2-en-1-one (1a) (0.1 mmol, 1.0 equiv.)

-

Cinnamaldehyde (0.12 mmol, 1.2 equiv.)

-

(S)-Diphenylprolinol trimethylsilyl ether (0.02 mmol, 20 mol%)

-

Toluene (1.0 mL)

Procedure:

-

To a stirred solution of (E)-2-(2-hydroxy-5-nitrophenyl)-1-phenylbut-2-en-1-one (1a) in toluene (1.0 mL) at room temperature, (S)-diphenylprolinol trimethylsilyl ether is added.

-

Cinnamaldehyde is then added to the reaction mixture.

-

The reaction is stirred at room temperature for 24 hours.

-

Upon completion (monitored by TLC), the solvent is removed under reduced pressure.

-

The residue is purified by flash column chromatography on silica (B1680970) gel (petroleum ether/ethyl acetate (B1210297) = 10:1) to afford the desired tricyclic chroman derivative.

Protocol 2: Bifunctional Thiourea Catalyzed Oxa-Michael-Michael Cascade Reaction[2][3]

Materials:

-

Salicylaldehyde (0.1 mmol, 1.0 equiv.)

-

trans-β-Nitrostyrene (0.12 mmol, 1.2 equiv.)

-

Bifunctional thiourea catalyst (Takemoto catalyst) (0.01 mmol, 10 mol%)

-

Toluene (1.0 mL)

Procedure:

-

To a solution of salicylaldehyde and the bifunctional thiourea catalyst in toluene (1.0 mL) at 50 °C is added trans-β-nitrostyrene.

-

The reaction mixture is stirred at 50 °C for 24 hours.

-

After completion of the reaction (monitored by TLC), the solvent is evaporated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel (hexanes/ethyl acetate = 8:1) to give the corresponding chroman derivative.

Protocol 3: Chiral Phosphoric Acid Catalyzed Asymmetric [4+2] Cycloaddition

Materials:

-

2-(Hydroxymethyl)phenol (0.1 mmol, 1.0 equiv.)

-

Ethyl vinyl ether (0.2 mmol, 2.0 equiv.)

-

(R)-TRIP (chiral phosphoric acid) (0.01 mmol, 10 mol%)

-

Dichloromethane (B109758) (CH₂Cl₂) (1.0 mL)

-

4 Å Molecular sieves

Procedure:

-

A flame-dried Schlenk tube is charged with 2-(hydroxymethyl)phenol, (R)-TRIP, and 4 Å molecular sieves.

-

The tube is evacuated and backfilled with argon.

-

Anhydrous dichloromethane (1.0 mL) is added, and the mixture is cooled to -20 °C.

-

Ethyl vinyl ether is added dropwise, and the reaction is stirred at -20 °C for 12 hours.

-

The reaction is quenched by the addition of triethylamine (B128534) (0.1 mL).

-

The mixture is filtered, and the filtrate is concentrated in vacuo.

-

The residue is purified by flash column chromatography on silica gel (hexanes/ethyl acetate = 20:1) to yield the desired chroman product.

Mandatory Visualizations: Reaction Pathways and Catalytic Cycles

The following diagrams, generated using the DOT language, illustrate the key signaling pathways, experimental workflows, and logical relationships in the organocatalytic asymmetric synthesis of chroman derivatives.

References

- 1. Organocatalytic diversity-oriented asymmetric synthesis of tricyclic chroman derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Collection - Enantioselective Synthesis of Highly Substituted Chromans via the Oxa-MichaelâMichael Cascade Reaction with a Bifunctional Organocatalyst - The Journal of Organic Chemistry - Figshare [figshare.com]

- 3. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Computational Docking of 6-(Hydroxymethyl)-4-phenylchroman-2-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of a proposed computational docking study for the molecule 6-(Hydroxymethyl)-4-phenylchroman-2-ol. While specific docking research on this compound is not extensively published, this document outlines a robust, hypothetical study based on established methodologies for structurally similar 4-phenylchroman and 4-aryl-4H-chromene derivatives.[1][2][3] These related compounds have shown potential as anticancer and anti-inflammatory agents, suggesting promising avenues for investigation.[1][2]

Introduction to Computational Docking

Computational molecular docking is a pivotal technique in structure-based drug design. It predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor, to form a stable complex.[2] By estimating the binding affinity and analyzing intermolecular interactions, docking enables the rapid screening of virtual compound libraries, prioritization of lead candidates, and elucidation of potential mechanisms of action before undertaking costly and time-consuming laboratory experiments.[1][4]

This guide will detail the proposed biological targets, in-depth experimental protocols, and data interpretation for a computational docking study of this compound.

Proposed Biological Targets

Based on the known biological activities of the 4-phenylchroman scaffold, this study proposes investigating targets involved in oncology and inflammation.[1][2][5]

-

Anticancer Targets:

-

Tubulin: A crucial protein for microtubule formation and cell division. Its inhibition is a key mechanism for many anticancer drugs.[6][7] 4-aryl-4H-chromenes have been shown to bind at the colchicine (B1669291) site of tubulin.[7]

-

Cyclin-Dependent Kinase 2 (CDK-2): A key regulator of the cell cycle. Its inhibition is a promising strategy for treating breast cancer.[3]

-

MAP Kinase (p38): An important target in inflammation and cancer signaling pathways.[5]

-

-

Anti-inflammatory Targets:

-

Tumor Necrosis Factor-alpha (TNF-α): A pro-inflammatory cytokine. In silico studies have evaluated 4-phenyl-4H-chromene analogues against the TNF-α receptor.[2]

-

For the purpose of this guide, Tubulin will be used as the primary example for detailing the docking protocol.